molecular formula C16H13FN6O3 B2483020 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 897624-03-2

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2483020
CAS No.: 897624-03-2
M. Wt: 356.317
InChI Key: PMKZABWGPHRMDT-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile.

    Coupling Reactions: The final coupling of the benzodioxole, fluorophenyl, and tetrazole moieties can be achieved through a series of condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
  • 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O3/c17-10-1-4-12(5-2-10)23-15(20-21-22-23)8-18-16(24)19-11-3-6-13-14(7-11)26-9-25-13/h1-7H,8-9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKZABWGPHRMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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